1-Fluoro-4-(trimethylsilyl)benzene

CAS No.: 455-17-4

Cat. No.: VC2316953

Molecular Formula: C9H13FSi

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455-17-4 |

|---|---|

| Molecular Formula | C9H13FSi |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | (4-fluorophenyl)-trimethylsilane |

| Standard InChI | InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | VZKFVPRKXHZBQO-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C1=CC=C(C=C1)F |

| Canonical SMILES | C[Si](C)(C)C1=CC=C(C=C1)F |

Introduction

Basic Identification and Structural Characteristics

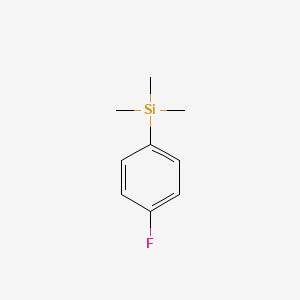

1-Fluoro-4-(trimethylsilyl)benzene, with the molecular formula C9H13FSi and a molecular weight of 168.28 g/mol, features a benzene ring with a fluoro substituent at position 1 and a trimethylsilyl group at position 4. The compound is registered under CAS number 455-17-4 and is known by several synonyms including 4-fluorophenyltrimethylsilane, p-fluorophenyltrimethylsilane, and (p-fluorophenyl)trimethylsilane .

The structural arrangement gives this molecule unique chemical properties. The fluoro substituent, being highly electronegative, creates a polar region in the molecule, while the trimethylsilyl group introduces steric bulk and hydrophobicity. This combination results in distinctive reactivity patterns that make the compound valuable in organic synthesis.

Physical and Chemical Properties

Physical Properties

1-Fluoro-4-(trimethylsilyl)benzene exists as a colorless liquid at room temperature with characteristic physical properties as outlined in Table 1.

Table 1: Physical Properties of 1-Fluoro-4-(trimethylsilyl)benzene

Chemical Properties and Reactivity

The chemical behavior of 1-fluoro-4-(trimethylsilyl)benzene is largely influenced by the electronic effects of the fluoro group and the steric and electronic properties of the trimethylsilyl group. The fluoro substituent, being strongly electronegative, withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic substitution reactions. Conversely, the trimethylsilyl group is electron-donating, which can direct electrophilic aromatic substitution reactions to specific positions on the ring.

Synthesis Methods

Laboratory Synthesis

Several synthetic routes to 1-fluoro-4-(trimethylsilyl)benzene have been reported in the literature. The most common method involves the reaction of 4-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically proceeds under anhydrous conditions at elevated temperatures to facilitate the substitution reaction.

The reaction can be represented as:

4-Fluorobenzene + Trimethylsilyl chloride → 1-Fluoro-4-(trimethylsilyl)benzene + HCl

An alternative method involves the use of organometallic reagents. For instance, the treatment of 1-bromo-4-fluorobenzene with n-butyllithium followed by trimethylsilyl chloride can yield the desired product.

Recent advancements have introduced improved synthetic methods that employ more environmentally friendly conditions. For example, the use of Rieke-magnesium or the entrainment method with magnesium turnings in the presence of 1,2-dibromoethane has been reported for the synthesis of related bis(trimethylsilyl)benzenes, which could potentially be adapted for the synthesis of 1-fluoro-4-(trimethylsilyl)benzene .

Industrial Production

For industrial-scale production, continuous flow reactors may be employed to optimize yields and efficiency. The scaled-up synthesis typically follows similar routes as laboratory methods but with adjustments to enhance productivity and reduce costs. Purification processes such as distillation or recrystallization are then employed to obtain the high-purity product required for commercial applications.

Applications in Research and Industry

Synthetic Chemistry Applications

1-Fluoro-4-(trimethylsilyl)benzene serves as a valuable intermediate in various synthetic transformations. The trimethylsilyl group can be utilized in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. Additionally, the fluoro group provides a handle for further functionalization through nucleophilic aromatic substitution or metallation processes.

The compound has been identified as a useful precursor in the synthesis of more complex fluorinated aromatic compounds, which have applications in materials science, agrochemicals, and pharmaceutical development.

Research Developments

Microflow Chemistry

Recent advancements have explored the use of microflow conditions for reactions involving trimethylsilyl-substituted aromatics. For instance, the direct preparation of fluorobenzenes from 2-(trimethylsilyl)phenols has been investigated under microflow conditions, achieving higher yields compared to batch reactions .

A study published in the Chemical and Pharmaceutical Bulletin reported the efficient synthesis of fluoroarenes through microflow fluorinations of benzynes. The research demonstrated that symmetrical benzynes like 4b, 4c, and 4e, as well as asymmetrically substituted benzynes 4d, 4f, and 4g, could be trapped by fluoride ions to produce corresponding fluorinated aromatic compounds with excellent regioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume